6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylic acid
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Overview
Description
6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a phenyl group, a carboxylic acid group, and a methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylic acid typically involves the condensation of enamines with 2-arylidene-1,3-diketones. This reaction is often carried out under acidic conditions, using catalysts such as acetic acid or sulfuric acid . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyridine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s signaling activity .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Shares a similar pyridine ring structure but differs in the substitution pattern.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Contains a similar core structure but with additional functional groups.
Uniqueness
6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
CAS No. |
423120-02-9 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-8-12(13(16)17)10(7-11(15)14-8)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
MNMDMPKCLQCVPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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